3-[(4-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
“3-[(4-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[(4-Fluorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .Scientific Research Applications
DNA Cleaving Agents
A study highlighted the synthesis of O-benzoyl oxime esters, including those derived from 4-fluorobenzoyl chloride, for their potential to cleave DNA when photolyzed by UV light. The structure-activity relationship analysis in this research emphasized the influence of the planarity of the intercalating moiety and the characteristics of the benzoyl ring on DNA cleaving efficacy. This research positions such compounds as promising agents for applications requiring DNA manipulation or as tools in molecular biology research (Hwu et al., 2013).
Synthesis of Quinazolinones
Another application involves the synthesis of 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides, related to 3-[(4-fluorobenzyl)oxy]benzoyl chloride, are used to undergo cyclocondensation with 2-amino-N-heterocycles. This process, offering moderate yields and requiring no further purification for the products, indicates the utility of such compounds in generating quinazolinones, which are known for their therapeutic properties, including anti-tumor activities (Deetz et al., 2001).
Protective Groups in Organic Synthesis
Research introduced a novel benzyl ether-type protecting group for alcohols, derived from 4-fluorobenzyl chloride analogs, showcasing its application in the synthesis of complex organic molecules. The protecting group's stability under oxidizing conditions and its compatibility with deprotection strategies make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of sensitive compounds requiring selective protection and deprotection steps (Crich et al., 2009).
Synthesis of Cellulose Esters
A study on the synthesis of cellulose benzoates employed benzoyl chlorides, akin to 3-[(4-fluorobenzyl)oxy]benzoyl chloride, for acylating cellulose in an ionic liquid medium. This research highlights the compound's role in producing cellulose derivatives under mild conditions, contributing to advancements in materials science and offering insights into the development of new materials with tailored properties (Zhang et al., 2009).
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)11-2-1-3-13(8-11)18-9-10-4-6-12(16)7-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCMPMMODHFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246622 | |
Record name | Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorobenzyl)oxy]benzoyl chloride | |
CAS RN |
1160259-91-5 | |
Record name | Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160259-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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